molecular formula C19H11ClO2 B5591340 (3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one

(3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one

Cat. No.: B5591340
M. Wt: 306.7 g/mol
InChI Key: AMKPUIAYTPXVQB-BOPFTXTBSA-N
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Description

(3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a chloronaphthalene moiety attached to a benzofuran ring through a methylene bridge

Scientific Research Applications

(3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one typically involves the condensation of 1-chloronaphthalene-2-carbaldehyde with 2-benzofuran-1-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of (3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(1-bromonaphthalen-2-yl)methylidene]-2-benzofuran-1-one
  • (3Z)-3-[(1-fluoronaphthalen-2-yl)methylidene]-2-benzofuran-1-one
  • (3Z)-3-[(1-methylnaphthalen-2-yl)methylidene]-2-benzofuran-1-one

Uniqueness

(3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one is unique due to the presence of the chlorine atom in the naphthalene ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, making the compound versatile for further modifications. Additionally, the specific arrangement of the chloronaphthalene and benzofuran moieties may confer unique biological properties compared to its analogs.

Properties

IUPAC Name

(3Z)-3-[(1-chloronaphthalen-2-yl)methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO2/c20-18-13(10-9-12-5-1-2-6-14(12)18)11-17-15-7-3-4-8-16(15)19(21)22-17/h1-11H/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKPUIAYTPXVQB-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)C=C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)/C=C\3/C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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